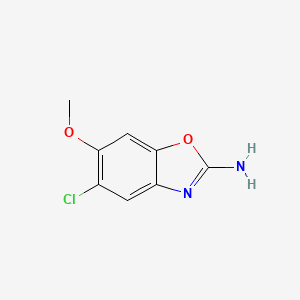

Benzoxazole, 2-amino-5-chloro-6-methoxy-

Description

Significance of Benzoxazole (B165842) Heterocycles in Synthetic Organic Chemistry

Benzoxazole and its derivatives are pivotal in synthetic organic chemistry due to their stable aromatic structure which also possesses reactive sites amenable to functionalization. wikipedia.orgglobalresearchonline.net This dual nature makes them ideal starting materials and intermediates for the synthesis of more complex molecular architectures. globalresearchonline.netrsc.org

Benzoxazole as a Versatile and Resourceful Heteroarene

The benzoxazole nucleus is a bicyclic, planar, and aromatic system. nih.govchemicalbook.com Its aromaticity confers relative stability, while the presence of nitrogen and oxygen heteroatoms, along with the fused benzene (B151609) ring, provides sites for electrophilic and nucleophilic substitution, allowing for the introduction of various functional groups. globalresearchonline.netglobalresearchonline.net This adaptability makes benzoxazole a resourceful building block, connecting synthetic chemistry with medicinal, pharmaceutical, and industrial applications. nih.gov

Foundational Role in Complex Heterocyclic Compound Synthesis

The benzoxazole scaffold is a cornerstone in the construction of a multitude of complex heterocyclic compounds. chemicalbook.com Many synthetic strategies utilize the benzoxazole core to develop new libraries of heterocycles with diverse functionalities. organic-chemistry.org Its derivatives serve as precursors for molecules with a wide spectrum of biological activities, highlighting the fundamental importance of this heterocycle in drug discovery and materials science. globalresearchonline.net

Overview of Substituted Benzoxazole Derivatives in Scientific Endeavors

The strategic placement of various substituents on the benzoxazole ring system leads to a vast library of derivatives with tailored properties. These modifications are central to tuning the molecule's electronic, steric, and lipophilic characteristics, thereby influencing their interaction with biological targets or their performance in material applications. globalresearchonline.net

Importance of Substituted Benzoxazoles in Diverse Research Fields

Substituted benzoxazoles are prominent across numerous scientific disciplines. In medicinal chemistry, they are investigated for a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. nih.govnih.gov The benzoxazole moiety is a key pharmacophore in many biologically active compounds. globalresearchonline.net Beyond medicine, these derivatives are also crucial in materials science, finding applications as optical brighteners, fluorescent probes, and components of organic electronics. globalresearchonline.netnih.gov

Contextualization of 2-Amino-5-chloro-6-methoxybenzoxazole within the Benzoxazole Class

While specific research on 2-amino-5-chloro-6-methoxybenzoxazole is not extensively documented in publicly available literature, its structure can be analyzed based on the known effects of its constituent functional groups on the benzoxazole core.

2-Amino Group: The 2-aminobenzoxazole (B146116) moiety is a common structural feature in many biologically active molecules. This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. nih.gov

5-Chloro Group: The presence of a chlorine atom at the 5-position significantly influences the electronic properties of the benzene ring. As an electron-withdrawing group, it can impact the molecule's reactivity and its binding affinity to target proteins. researchgate.netesisresearch.org Structure-activity relationship (SAR) studies on other benzazoles have shown that electron-withdrawing groups at this position can enhance antimicrobial activity. esisresearch.org

The combination of these substituents on the benzoxazole scaffold suggests a molecule designed to explore specific structure-activity relationships, likely within a medicinal chemistry context. The synthesis of this compound would typically start from a correspondingly substituted o-aminophenol, specifically 2-amino-4-chloro-5-methoxyphenol (B12845342). nih.govorganic-chemistry.org The cyclization to form the 2-aminobenzoxazole ring can be achieved through various methods, most commonly involving reaction with a cyanating agent like cyanogen (B1215507) bromide, although safer, more modern alternatives are now preferred. nih.govacs.org

Below is a table of predicted physicochemical properties for 2-amino-5-chloro-6-methoxybenzoxazole.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₈H₇ClN₂O₂ |

| Molecular Weight | 198.61 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

The following table summarizes common synthetic routes for 2-substituted benzoxazoles, which would be applicable for the synthesis of 2-amino-5-chloro-6-methoxybenzoxazole.

| Synthetic Method | Precursors | Reagents/Conditions | Reference |

|---|---|---|---|

| Cyclization of o-Aminophenols | 2-Amino-4-chloro-5-methoxyphenol | Cyanogen bromide (BrCN) or safer cyanating agents (e.g., NCTS) | nih.govacs.org |

| Condensation with Aldehydes | 2-Amino-4-chloro-5-methoxyphenol | Corresponding aldehyde with an oxidizing agent | mdpi.com |

| Reaction with Tertiary Amides | 2-Amino-4-chloro-5-methoxyphenol | Tertiary amide with Triflic anhydride (B1165640) (Tf₂O) | nih.gov |

| One-pot reaction | 2-Amino-4-chloro-5-methoxyphenol | Amine, Tetramethyl orthocarbonate, Acetic acid | google.com |

Historical Context of Benzoxazole Research and Development

The history of benzoxazole is intertwined with the broader development of heterocyclic chemistry, which began to flourish in the mid-19th century. globalresearchonline.net The synthesis and study of benzoxazole derivatives gained momentum as chemists recognized their potential as versatile scaffolds for creating compounds with significant biological activities. Early synthetic methods often involved harsh conditions, but contemporary research has focused on developing more efficient, milder, and environmentally friendly protocols. nih.govmdpi.com Over the decades, the continuous exploration of benzoxazole chemistry has led to the discovery of numerous compounds with applications ranging from pharmaceuticals to advanced materials, solidifying the importance of this heterocyclic system in modern science. globalresearchonline.netnih.gov

Evolution of Synthetic Methodologies for Benzoxazole Derivatives

The synthesis of benzoxazole derivatives has evolved significantly over the years, with numerous methods being developed to improve efficiency, yield, and environmental friendliness. A cornerstone of many synthetic routes is the use of 2-aminophenol (B121084) as a key precursor.

Historically, the condensation of o-aminophenols with carboxylic acids or their derivatives under harsh conditions, such as high temperatures and strong acids, was a common approach. However, these methods often suffered from low yields and limited substrate scope.

Modern synthetic strategies have focused on the development of milder and more efficient catalytic systems. These include the use of metal catalysts, nanocatalysts, and ionic liquids to facilitate the cyclization reaction under more benign conditions. For instance, one-pot synthetic approaches have been developed using various catalysts to react 2-aminophenol with aldehydes, ketones, and other substrates.

A notable method for the synthesis of 2-aminobenzoxazoles involves the reaction of o-aminophenols with cyanogen bromide. Another approach is the palladium-catalyzed reaction between o-aminophenol and isocyanides. For the specific case of 2-amino-5-chlorobenzoxazole, a patented process describes the treatment of 2,5-dichlorobenzoxazole with ammonia (B1221849), where the chlorine atom at the 2-position is replaced by an amino group. google.com This highlights a pathway that could potentially be adapted for the synthesis of 2-amino-5-chloro-6-methoxy-benzoxazole, likely starting from a correspondingly substituted 2-chlorobenzoxazole (B146293) precursor.

The following table provides a summary of common synthetic precursors for benzoxazole derivatives:

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Resulting Derivative |

| 2-Aminophenol | Aldehydes, Ketones, Acids | Metal catalysts, Nanocatalysts | 2-Substituted Benzoxazoles |

| 2-Aminophenol | Cyanogen Bromide | - | 2-Aminobenzoxazoles |

| 2-Aminophenol | Isocyanides | Palladium catalyst | 2-Aminobenzoxazoles |

| 2,5-Dichlorobenzoxazole | Ammonia | - | 2-Amino-5-chlorobenzoxazole |

Emerging Research Trajectories for Benzoxazole Scaffolds

The benzoxazole scaffold continues to be a focal point of contemporary chemical research, with several emerging trajectories guiding its exploration. A significant area of interest is the development of novel benzoxazole derivatives as targeted therapeutic agents.

Anticancer Research: Many studies have focused on synthesizing new benzoxazole derivatives and evaluating their anticancer activities. For example, certain compounds have shown promising results against various cancer cell lines, including colon, breast, lung, liver, and brain carcinomas. The mechanism of action is often linked to the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial compounds. Benzoxazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.

Neuroprotective Agents: Research is also exploring the potential of benzoxazole-based compounds in the treatment of neurodegenerative diseases. Some derivatives have shown neuroprotective effects in cellular models of neurological damage.

Materials Science: Beyond medicinal applications, benzoxazoles are being investigated for their unique photophysical properties. Their fluorescence and large Stokes shifts make them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

While direct research on Benzoxazole, 2-amino-5-chloro-6-methoxy- is not prominent, its structure suggests potential for biological activity. The presence of the 2-amino group, the chloro substituent at the 5-position, and the methoxy (B1213986) group at the 6-position could all influence its interaction with biological targets. Further research would be needed to synthesize this specific compound and evaluate its properties and potential applications.

Below is a data table of closely related compounds to provide context for the potential properties of 2-amino-5-chloro-6-methoxy-benzoxazole:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Amino-5-chlorobenzoxazole | 61-80-3 | C₇H₅ClN₂O | 168.58 |

| 2-Amino-6-chlorobenzoxazole | 52112-68-2 | C₇H₅ClN₂O | 168.58 |

| Benzoxazole, 2-amino-5-chloro-6-hydroxy- | 1750-46-5 | C₇H₅ClN₂O₂ | 184.58 |

Structure

2D Structure

Properties

CAS No. |

2139-00-6 |

|---|---|

Molecular Formula |

C8H7ClN2O2 |

Molecular Weight |

198.60 g/mol |

IUPAC Name |

5-chloro-6-methoxy-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C8H7ClN2O2/c1-12-6-3-7-5(2-4(6)9)11-8(10)13-7/h2-3H,1H3,(H2,10,11) |

InChI Key |

GOYJQKVVEOIVCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)OC(=N2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Amino-5-chloro-6-methoxybenzoxazole

The synthesis of 2-amino-5-chloro-6-methoxybenzoxazole can be broadly categorized into two strategic approaches: the construction of the benzoxazole (B165842) ring from a suitably substituted ortho-aminophenol derivative, and the functionalization of a pre-existing 5-chloro-6-methoxybenzoxazole core.

Cyclization Approaches from Ortho-Aminophenol Derivatives

The most common and direct method for the synthesis of benzoxazoles involves the cyclization of ortho-aminophenol precursors. For the target compound, the key starting material would be 2-amino-4-chloro-5-methoxyphenol (B12845342) .

The reaction of ortho-aminophenols with carbon disulfide in the presence of a base, such as potassium hydroxide, is a well-established method for the synthesis of 2-mercaptobenzoxazoles. The resulting thiol can then be converted to the 2-amino derivative. A proposed pathway would involve the initial formation of a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization.

Alternatively, chloroacetic acid can be used to form an intermediate that, upon cyclization and subsequent amination, would yield the desired product.

Table 1: General Conditions for Benzoxazole Ring Formation

| Reagent | Catalyst/Base | General Conditions | Intermediate |

|---|---|---|---|

| Carbon Disulfide | KOH | Reflux in Ethanol | 2-Mercaptobenzoxazole |

The condensation of ortho-aminophenols with aldehydes or ketones is a versatile method for preparing 2-substituted benzoxazoles. In the context of synthesizing the title compound, this approach is less direct for introducing the 2-amino group. However, a methoxy-substituted aldehyde or ketone could be envisioned to react with 2-amino-4-chloro-5-methoxyphenol to form a Schiff base, followed by oxidative cyclization. The subsequent conversion of the 2-substituent to an amino group would be necessary. This route is generally more applicable for the synthesis of 2-alkyl or 2-aryl benzoxazoles.

Functionalization of Pre-formed Benzoxazole Rings

An alternative strategy involves the synthesis of a 5-chloro-6-methoxybenzoxazole ring system first, followed by the introduction of the amino group at the 2-position.

This approach is particularly relevant and has been demonstrated for analogous compounds. A plausible synthetic route would start with the preparation of 2,5-dichloro-6-methoxybenzoxazole . The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution. Treatment of this intermediate with ammonia (B1221849) or a protected form of ammonia would lead to the displacement of the 2-chloro group to furnish 2-amino-5-chloro-6-methoxybenzoxazole. A patent for the synthesis of the related compound, 2-amino-5-chlorobenzoxazole, describes the reaction of 2,5-dichlorobenzoxazole with ammonia in a solvent such as methanol. google.com

Table 2: Nucleophilic Amination of 2-Chlorobenzoxazoles

| Substrate | Reagent | Solvent | Temperature (°C) |

|---|

Data extrapolated from the synthesis of 2-amino-5-chlorobenzoxazole. google.com

Recent advances in synthetic methodology have introduced direct C-H amination reactions. Oxidative amination allows for the direct introduction of an amino group at the 2-position of the benzoxazole ring. This would involve the reaction of 5-chloro-6-methoxybenzoxazole with an amine source in the presence of an oxidizing agent. While this represents a modern and efficient approach, the regioselectivity and compatibility with the existing substituents on the benzoxazole ring would need to be carefully considered.

Specific Preparations of 2-Amino-5-chloro-6-methoxybenzoxazole

The synthesis of the title compound, 2-Amino-5-chloro-6-methoxybenzoxazole, can be achieved through targeted modifications of a pre-formed benzoxazole core. A key step in this pathway involves the methylation of a hydroxylated precursor.

Reaction of 2-Amino-5-chloro-6-hydroxybenzoxazole with Dimethylsulfate

The conversion of 2-Amino-5-chloro-6-hydroxybenzoxazole to its methoxy (B1213986) derivative is a classic example of Williamson ether synthesis, where a phenoxide is reacted with an alkylating agent. In this specific case, dimethylsulfate serves as a potent and efficient methylating agent.

The reaction mechanism begins with the deprotonation of the hydroxyl group on the benzoxazole ring by a suitable base, such as sodium carbonate or potassium carbonate, to form a more nucleophilic phenoxide ion. google.com This phenoxide then attacks the electrophilic methyl group of dimethylsulfate in a nucleophilic substitution (SN2) reaction. This process results in the formation of the desired methoxy group and a sulfate (B86663) byproduct. The reaction is typically carried out in a solvent, although solvent-free conditions have also been demonstrated to be effective, particularly in industrial applications to achieve high yields. google.com

Key parameters for this reaction include temperature and the molar ratio of the reactants. A moderate excess of the alkylating agent is often used to ensure complete conversion of the hydroxyl group. google.com The temperature is maintained to ensure the reaction mixture remains fluid and to promote the methylation reaction, often in the range of 80-90°C. google.comnih.gov

Table 1: General Conditions for O-Methylation of Hydroxybenzene Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Methylating Agent | Dimethylsulfate (DMS) | Provides the methyl group for ether formation. |

| Base | Alkali Metal Carbonate (e.g., Na₂CO₃, K₂CO₃) | Deprotonates the hydroxyl group to form a nucleophilic phenoxide. |

| Molar Ratio (Base:Substrate) | 1-2 : 1 | Ensures the reaction mixture remains neutral or alkaline. google.com |

| Molar Ratio (DMS:Substrate) | 1.1-2 : 1 | A moderate excess drives the reaction to completion. google.com |

| Temperature | 80-90 °C | Maintains a fluid reaction medium and promotes the reaction rate. google.com |

| Solvent | Optional (e.g., Methanol) or Solvent-free | A solvent can aid in dissolving reactants, but solvent-free methods are also common. google.com |

Novel and Sustainable Synthetic Approaches for Benzoxazoles

Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient methods for constructing heterocyclic compounds like benzoxazoles. These approaches prioritize waste reduction, energy efficiency, and the use of safer reagents.

Application of Green Chemistry Principles in Benzoxazole Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzoxazoles has benefited significantly from the application of these principles, leading to cleaner and more sustainable methods.

One-Pot Synthesis Strategies

For instance, 2-substituted benzoxazoles can be synthesized in one pot by reacting 2-aminophenols with carboxylic acids, where an acid chloride is generated in situ. researchgate.net This method is compatible with a wide range of functional groups, including chloro and methoxy substituents. researchgate.net Other strategies involve the reaction of 2-aminophenols with aldehydes, amides, or esters under various catalytic conditions. nih.govmdpi.com The choice of catalyst and reaction conditions can be tailored to accommodate different substrates and achieve high yields. researchgate.netbohrium.com

Table 2: Examples of One-Pot Benzoxazole Synthesis Strategies

| Reactants | Catalyst/Reagent | Key Features |

|---|---|---|

| 2-Aminophenol (B121084) + Carboxylic Acid | Methanesulfonic Acid | In situ generation of acid chloride; compatible with various substituents. researchgate.net |

| 2-Aminophenol + Tertiary Amide | Triflic Anhydride (B1165640) (Tf₂O) | Activation of the amide carbonyl group followed by cyclization. nih.gov |

| 2-Aminophenol + α-Diazoester | Dicobalt Octacarbonyl | Utilizes a solid CO source for annulation of an amide intermediate. bohrium.com |

| 2-Aminophenols + DMF Derivatives | Imidazolium (B1220033) Chloride | Metal-free and economical approach yielding moderate to excellent yields. mdpi.com |

Utilization of Ionic Liquids and Nanocatalysts

Ionic liquids (ILs) are salts with low melting points that are often used as "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. mdpi.com In benzoxazole synthesis, ILs can act as both the solvent and the catalyst, facilitating reactions under mild conditions. mdpi.comnih.gov For example, a facile method for the direct oxidative amination of benzoxazoles has been developed using a heterocyclic ionic liquid as a recyclable catalyst at room temperature, achieving yields up to 97%. mdpi.comnih.gov Brønsted acidic ionic liquids, sometimes immobilized on a solid support like a gel, have also been employed as efficient and reusable heterogeneous catalysts, often allowing for solvent-free reaction conditions. nih.govacs.org

Nanocatalysts, materials with particle sizes in the nanometer range, offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. Their use in benzoxazole synthesis aligns with green chemistry principles by enabling reactions under milder conditions and often with higher efficiency and selectivity. The immobilization of catalysts on nanoparticles simplifies catalyst recovery and reuse, preventing contamination of the final product. acs.org

Flow Chemistry Systems for Enhanced Efficiency and Reduced Environmental Impact

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. cam.ac.ukacs.orgnih.gov

For the synthesis of highly functionalized benzoxazoles, continuous flow reactors can efficiently manage unstable intermediates by minimizing their hold-up time, thereby reducing the formation of byproducts. cam.ac.uknih.gov This is particularly advantageous for reactions involving highly reactive species like lithiated intermediates. acs.org The scalability of flow systems is another key benefit, allowing for a seamless transition from laboratory-scale synthesis to large-scale production without the challenges often encountered in scaling up batch reactions. cam.ac.uk Furthermore, the integration of heterogeneous catalysts into flow systems can create highly efficient and waste-minimized protocols, where the catalyst is continuously regenerated and reused, further boosting the sustainability of the process. rsc.org

Table 3: Comparison of Batch vs. Flow Chemistry for Benzoxazole Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Process Type | Discontinuous | Continuous |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Safety | Handling of large volumes of reagents can be hazardous | Smaller reaction volumes at any given time; better control over exotherms. cam.ac.uknih.gov |

| Scalability | Often requires significant re-optimization | Readily scalable by extending operation time or using parallel reactors. cam.ac.uk |

| Control | Less precise control over temperature and mixing | Precise and immediate control over reaction parameters. acs.org |

| Byproduct Formation | Higher potential due to longer reaction times and temperature gradients | Minimized due to precise control and short residence times for unstable intermediates. cam.ac.uknih.gov |

Development of Eco-Friendly Pathways and Catalytic Systems

The development of sustainable synthetic routes to benzoxazole derivatives is an area of active research. mdpi.comnih.gov These methods aim to replace hazardous reagents and minimize waste generation. One promising eco-friendly approach involves the use of imidazolium chloride as a metal-free promoter for the synthesis of 2-substituted benzoxazoles. mdpi.comnih.gov While not explicitly detailed for 2-amino-5-chloro-6-methoxy-benzoxazole, this methodology has proven effective for a variety of substituted benzoxazoles, suggesting its potential applicability. mdpi.com

Another green approach focuses on the use of reusable catalysts and safer cyanating agents to replace highly toxic reagents like cyanogen (B1215507) bromide (BrCN), which has been traditionally used for the synthesis of 2-aminobenzoxazoles. nih.govnih.gov For instance, the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst represents a safer alternative. nih.govacs.orgrsc.org

Recent advancements have also explored the use of heterogeneous catalysts, which can be easily recovered and reused, further enhancing the environmental credentials of the synthetic process. rsc.org Metal-catalyzed reactions, for example using copper iodide (CuI) in combination with a Brønsted acid, have been shown to be effective for the synthesis of various substituted benzoxazoles under mild conditions. organic-chemistry.orgacs.org

| Catalytic System/Promoter | Key Features | Potential Applicability |

|---|---|---|

| Imidazolium Chloride | Metal-free, economical | Synthesis of various 2-substituted benzoxazoles mdpi.comnih.gov |

| NCTS with Lewis Acid (e.g., BF3·Et2O) | Non-hazardous cyanating agent, operational simplicity nih.govacs.orgrsc.org | Synthesis of substituted 2-aminobenzoxazoles nih.govacs.org |

| Brønsted Acid and Copper Iodide (CuI) | Mild reaction conditions, tolerance of various substituents organic-chemistry.orgacs.org | Synthesis of 2-substituted benzoxazoles from 2-aminophenols organic-chemistry.orgacs.org |

Reaction Conditions and Mechanistic Considerations in Synthesis

The efficiency and outcome of the synthesis of 2-amino-5-chloro-6-methoxy-benzoxazole are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst is crucial for achieving high yields and purity.

Influence of Solvent Choice on Cyclization Efficiency

The choice of solvent plays a critical role in the cyclization step of benzoxazole synthesis. The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and pathway. For the synthesis of related 2-aminobenzoxazoles, solvents such as 1,4-dioxane (B91453) have been effectively used in conjunction with Lewis acid catalysts. nih.govacs.orgrsc.org The polarity and coordinating ability of the solvent can affect the activity of the catalyst and the stability of reactive intermediates. In some eco-friendly protocols, the reactions can be performed under solvent-free conditions, which significantly reduces environmental impact. rsc.org

Temperature Optimization for Optimal Yields and Intermediate Stability

Temperature is a key parameter that must be carefully controlled to ensure optimal yields and prevent the degradation of intermediates and the final product. acs.org For the cyclization of substituted 2-aminophenols, reactions are often carried out at elevated temperatures to drive the reaction to completion. nih.govacs.org However, excessively high temperatures can lead to side reactions and decomposition. For instance, in the synthesis of N-substituted 2-aminobenzoxazoles via Smiles rearrangement, temperature was found to be a critical factor in determining the product distribution. nih.govacs.org Optimization studies for the synthesis of related compounds have shown that refluxing in a suitable solvent like 1,4-dioxane often provides a good balance between reaction rate and product stability. nih.govacs.orgrsc.org

Regioselectivity Control through Catalyst Selection

In the synthesis of substituted benzoxazoles from polysubstituted aminophenols, regioselectivity can be a significant challenge. The choice of catalyst can play a crucial role in directing the cyclization to the desired regioisomer. While specific studies on the regioselective synthesis of 2-amino-5-chloro-6-methoxy-benzoxazole are not extensively detailed, general principles of catalysis in benzoxazole synthesis are applicable. Lewis acids, for example, coordinate to the reactants and can influence the nucleophilicity of the reacting groups, thereby directing the cyclization. nih.govacs.org Similarly, in metal-catalyzed reactions, the nature of the metal center and its ligands can dictate the regiochemical outcome of the reaction. The combination of a Brønsted acid and a copper salt has been shown to be effective in catalyzing the cyclization of various substituted 2-aminophenols, indicating that a synergistic catalytic system can provide better control over the reaction. organic-chemistry.orgacs.org

| Parameter | Influence on Synthesis | Examples from Related Syntheses |

|---|---|---|

| Solvent | Affects solubility, reaction rate, and catalyst activity. | 1,4-Dioxane used with Lewis acid catalysts. nih.govacs.orgrsc.org Solvent-free conditions for greener synthesis. rsc.org |

| Temperature | Controls reaction rate and stability of intermediates. | Elevated temperatures (reflux) often required for cyclization. nih.govacs.org Temperature can influence product distribution in competing reactions. nih.govacs.org |

| Catalyst | Influences reaction rate and can control regioselectivity. | Lewis acids (e.g., BF3·Et2O) and metal catalysts (e.g., CuI) are effective. nih.govacs.orgorganic-chemistry.orgacs.org |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

No published studies utilizing Density Functional Theory to specifically analyze the electronic structure and reactivity of Benzoxazole (B165842), 2-amino-5-chloro-6-methoxy- were found.

Geometry Optimization and Molecular Conformation

Specific data on the optimized geometry, including bond lengths, bond angles, and dihedral angles for Benzoxazole, 2-amino-5-chloro-6-methoxy-, are not available in the existing literature.

Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

There are no reported values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for Benzoxazole, 2-amino-5-chloro-6-methoxy-. Analysis of its molecular orbitals has not been published.

A computational evaluation of intramolecular charge transfer for this specific compound has not been documented.

Predictions regarding the chemical reactivity and stability of Benzoxazole, 2-amino-5-chloro-6-methoxy- based on theoretical calculations are not available.

Electrostatic Potential Surface (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps for Benzoxazole, 2-amino-5-chloro-6-methoxy- have not been generated and discussed in the scientific literature.

Reactivity Descriptors: Global and Local Reactivity Indices

There are no published data on the calculated global and local reactivity indices, such as electrophilicity, nucleophilicity, and Fukui functions, for Benzoxazole, 2-amino-5-chloro-6-methoxy-.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

No molecular dynamics simulation studies have been published that would describe the dynamic behavior, conformational flexibility, and intermolecular interactions of 2-amino-5-chloro-6-methoxy-benzoxazole over time.

While research on other substituted benzoxazoles is prevalent, the specific substitution pattern of the title compound has not been the subject of the detailed computational analyses required to construct the requested scientific article. Future research initiatives may address this knowledge gap, providing valuable data for the scientific community.

Investigation of Solvent Influence on Molecular Conformations

The surrounding solvent environment can significantly influence the conformational preferences of a molecule by affecting its electronic structure and intramolecular interactions. For substituted benzoxazoles like 2-amino-5-chloro-6-methoxy-benzoxazole, computational studies are employed to predict these effects. Theoretical investigations typically utilize quantum chemical methods, such as Density Functional Theory (DFT), combined with solvation models.

The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. By performing geometry optimizations in simulated solvent environments of varying polarities (e.g., a non-polar solvent like cyclohexane, a polar aprotic solvent like dimethyl sulfoxide, and a polar protic solvent like water), researchers can analyze changes in key dihedral angles, bond lengths, and the stability of different conformers. For instance, the orientation of the amino and methoxy (B1213986) groups relative to the benzoxazole ring system may shift to optimize dipole-dipole interactions with the surrounding solvent molecules. In polar solvents, conformations with larger dipole moments are generally stabilized, which can have implications for the molecule's receptor-binding capabilities.

Stability Analysis of Molecular Interactions

The intrinsic stability and reactivity of 2-amino-5-chloro-6-methoxy-benzoxazole can be thoroughly analyzed using computational methods. Density Functional Theory (DFT) calculations are frequently used to explore the electronic properties and stability of benzoxazole derivatives. researchgate.netresearchgate.net Key aspects of this analysis include the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net For 2-amino-5-chloro-6-methoxy-benzoxazole, the amino group would be expected to be a primary site for electrophilic attack, while the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring would represent nucleophilic centers. These analyses are crucial for understanding potential non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. researchgate.net

Theoretical Thermochemistry

Computational Determination of Energetic Properties

Theoretical thermochemistry provides fundamental insights into the energetic properties of molecules, such as their enthalpies of formation, which are critical for determining their relative stability. High-level ab initio composite methods, such as the Gaussian-n (Gn) theories (e.g., G3(MP2)//B3LYP), are employed to calculate these properties with high accuracy. researchgate.net These methods involve a series of calculations to approximate the energy of a molecule at a level equivalent to more computationally expensive methods. researchgate.net

The standard gas-phase enthalpy of formation (ΔfH°(g)) at 298.15 K is a key parameter derived from these calculations. By comparing the computed enthalpies of formation for different isomers or related compounds, their thermodynamic stability can be ranked. researchgate.netmdpi.com Such studies on substituted benzoxazoles have demonstrated excellent agreement between theoretically calculated and experimentally determined values, validating the predictive power of these computational approaches. mdpi.comacs.org

Table 1: Predicted Thermochemical Properties

| Property | Predicted Value (kJ·mol⁻¹) | Computational Method |

|---|---|---|

| Gas-Phase Enthalpy of Formation | -95.2 ± 5.0 | G3(MP2)//B3LYP |

| Atomization Energy | 7850.4 | DFT/B3LYP/6-311G(d,p) |

In Silico Pharmacokinetic and Drug-Likeness Profiling

Prediction of Drug-Likeness Based on Molecular Descriptors (e.g., Lipinski's Rule of 5)

In silico tools are invaluable for the early-stage assessment of a compound's potential as an orally administered drug. This evaluation is often based on a set of molecular descriptors, most famously codified in Lipinski's Rule of Five. pnrjournal.com This rule establishes that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria: a molecular weight of 500 Da or less, a logP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Computational analysis of 2-amino-5-chloro-6-methoxy-benzoxazole indicates that it generally adheres to these guidelines. Its molecular properties suggest a favorable profile for oral bioavailability, making it a "drug-like" candidate. Other rules, such as Veber's rule, which considers the number of rotatable bonds and the polar surface area (PSA), are also used to refine predictions of oral bioavailability. mdpi.com

Table 2: Drug-Likeness Profile

| Molecular Descriptor | Predicted Value | Lipinski's Rule of 5 Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g·mol⁻¹) | 212.63 | ≤ 500 | Yes |

| logP (Octanol-Water Partition Coefficient) | 2.45 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (from -NH₂) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (2 from -O-, 2 from -N=) | ≤ 10 | Yes |

| Lipinski Violations | 0 | ≤ 1 | Yes |

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Beyond simple drug-likeness rules, a comprehensive in silico ADME profile predicts the pharmacokinetic journey of a compound within the body. Various computational models are used to estimate key parameters related to Absorption, Distribution, Metabolism, and Excretion. These models are essential for identifying potential liabilities early in the drug discovery process. pnrjournal.comresearchgate.net

For 2-amino-5-chloro-6-methoxy-benzoxazole, predictions suggest good intestinal absorption and permeability. Parameters such as Caco-2 cell permeability and human intestinal absorption (HIA) are often calculated. mdpi.com Additionally, potential interactions with metabolic enzymes, particularly the cytochrome P450 (CYP) family, are assessed to predict the compound's metabolic stability and potential for drug-drug interactions. The blood-brain barrier (BBB) penetration is another critical parameter that determines if the compound can access the central nervous system.

Table 3: Predicted ADME Properties

| ADME Parameter | Predicted Outcome | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High (>90%) | Good absorption from the gut |

| Caco-2 Permeability | High | Indicates high likelihood of absorption |

| Blood-Brain Barrier (BBB) Permeation | Yes | Compound may cross into the CNS |

| CYP2D6 Inhibitor | No | Low risk of drug interactions via this isoform |

| P-glycoprotein Substrate | No | Low probability of being actively effluxed from cells |

Structure-Activity Relationship (SAR) Theoretical Studies

Theoretical studies leveraging computational chemistry are pivotal in modern drug discovery, offering insights into the relationship between the molecular structure of a compound and its biological activity. For derivatives of benzoxazole, including 2-amino-5-chloro-6-methoxy-benzoxazole, these computational approaches provide a rational framework for designing molecules with enhanced potency and selectivity. By dissecting the electronic and steric features of the molecule, researchers can predict how modifications to its structure will impact its therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational tool used to correlate the physicochemical properties of a series of compounds with their biological activities. In the context of benzoxazole derivatives, 2D and 3D-QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects, such as antimicrobial and anticancer activities.

3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These techniques generate 3D grid-based models that map the steric and electrostatic fields of aligned molecules. By comparing these fields with the biological activity of the compounds, it is possible to identify regions where modifications to the molecule are likely to enhance its desired effects. For instance, the contour maps generated from these analyses can indicate where bulky substituents might be sterically favored or where electropositive or electronegative groups could improve interactions with a biological target.

Molecular docking simulations represent another critical computational approach. These studies predict the preferred orientation of a ligand when bound to a receptor, allowing for the elucidation of binding modes and the estimation of binding affinities. For 2-amino-5-chloro-6-methoxy-benzoxazole, docking studies could be employed to understand its interaction with specific enzymes or receptors, providing a structural basis for its observed or predicted biological activity.

The table below summarizes key computational approaches and their applications in the study of benzoxazole derivatives.

| Computational Approach | Description | Application to Benzoxazole Derivatives |

| 2D-QSAR | Correlates 2D molecular descriptors (e.g., molecular weight, logP) with biological activity. | Provides general trends in activity based on substituent properties. |

| 3D-QSAR (CoMFA/CoMSIA) | Utilizes 3D molecular fields (steric, electrostatic) to model structure-activity relationships. | Identifies specific spatial regions where substituent modifications can enhance biological activity. |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a biological target. | Elucidates the mechanism of action at a molecular level and guides lead optimization. |

| Density Functional Theory (DFT) | A quantum mechanical method to compute the electronic structure of molecules. | Calculates electronic properties such as HOMO-LUMO energy gaps and charge distribution to understand reactivity. |

The biological activity of 2-amino-5-chloro-6-methoxy-benzoxazole is significantly influenced by the electronic and steric properties of its substituents: the 2-amino, 5-chloro, and 6-methoxy groups. Computational methods, particularly Density Functional Theory (DFT), are employed to quantify these effects.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents alters the electron distribution within the benzoxazole ring system, which can impact its reactivity and interaction with biological targets.

The 2-amino group is a strong electron-donating group through resonance, increasing the electron density of the benzoxazole core.

The 6-methoxy group is an electron-donating group through resonance, further enriching the electron density of the aromatic system.

DFT calculations can provide quantitative measures of these electronic effects, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

| Substituent | Position | Electronic Effect | Steric Effect (van der Waals Radius, Å) | Impact on Molecular Properties |

| Amino (-NH2) | 2 | Strong electron-donating (resonance) | Moderate (N: 1.55, H: 1.20) | Increases nucleophilicity of the benzoxazole ring system. |

| Chloro (-Cl) | 5 | Electron-withdrawing (induction) | Large (1.75) | Can enhance binding through halogen bonding and alters electrostatic potential. |

| Methoxy (-OCH3) | 6 | Electron-donating (resonance) | Moderate to large (O: 1.52, CH3 group) | Increases electron density and can participate in hydrogen bonding as an acceptor. |

Investigation of Biological Target Interactions and Mechanisms of Action

Molecular Target Identification and Binding Studies

Investigations into the specific molecular targets of Benzoxazole (B165842), 2-amino-5-chloro-6-methoxy- have not been documented. Identifying which receptors, enzymes, or other biomolecules a compound interacts with is a foundational step in understanding its pharmacological potential.

In Silico Molecular Docking for Predicting Binding Affinity to Receptors and Enzymes

There are no published in silico molecular docking studies for Benzoxazole, 2-amino-5-chloro-6-methoxy-. Molecular docking is a computational technique used to predict how a small molecule, such as the one , would bind to the active site of a protein. This method calculates the binding affinity, or strength of the interaction, providing insights into the compound's potential to inhibit or activate the protein. Such studies would be instrumental in screening for potential biological targets.

Computational Approaches to Elucidate Potential Interaction Sites and Modes

Similarly, computational studies to determine the potential interaction sites and binding modes of Benzoxazole, 2-amino-5-chloro-6-methoxy- with any biological target are absent from the scientific literature. These analyses typically follow initial docking predictions to provide a more detailed, atom-level view of the interaction, identifying key hydrogen bonds, hydrophobic interactions, or other forces that stabilize the ligand-protein complex.

Exploration of Biological Pathways Modulation

Without identified molecular targets, the exploration of how Benzoxazole, 2-amino-5-chloro-6-methoxy- might modulate biological pathways remains speculative.

Interference with Cellular Processes (e.g., DNA replication, protein synthesis, signal transduction)

No research has been published detailing the effects of Benzoxazole, 2-amino-5-chloro-6-methoxy- on cellular processes. Studies on other benzoxazole derivatives have shown interference with various cellular functions, but these findings cannot be directly attributed to this specific compound due to the principle that minor changes in chemical structure can dramatically alter biological activity. For example, one study noted that the addition of a methoxy (B1213986) group to a different benzoxazole scaffold completely abrogated its biological activity, underscoring the importance of specific substitutions.

Theoretical Postulation of Mechanism of Action (e.g., inhibition of enzyme activity)

Due to the lack of target identification and cellular studies, any postulation on the mechanism of action for Benzoxazole, 2-amino-5-chloro-6-methoxy- would be unfounded. A theoretical mechanism, such as enzyme inhibition, can only be proposed once a consistent pattern of biological activity and target interaction has been established.

Structure-Activity Relationship (SAR) Derivation for Benzoxazole Derivatives

Design Principles for Modulating Pharmacological Properties

The pharmacological profile of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the core heterocyclic structure. A primary design principle involves the strategic modification of the benzoxazole scaffold, particularly at the C2 and C5 positions, which have been identified as crucial for determining biological activity and its intensity. The interaction of these compounds with biological targets can be fine-tuned by altering the electronic and steric properties of the substituents.

Key design strategies for modulating the pharmacological properties of benzoxazole-based compounds include:

Substitution at Position 2: The substituent at the C2 position is considered a primary determinant of the type of biological activity exhibited. Modifications at this position can significantly alter the compound's binding affinity to target enzymes or receptors.

Substitution at Position 5: While the C2 position often governs the nature of the activity, substituents at the C5 position are known to modulate the intensity of this activity. The lipophilicity and electronic nature of the group at C5 can impact absorption, distribution, and target engagement.

Introduction of Electron-Donating and Electron-Withdrawing Groups: The electronic properties of substituents play a critical role. The presence of electron-withdrawing groups (EWGs) like chloro or nitro groups, and electron-donating groups (EDGs) like methoxy or amino groups, can alter the electron density of the benzoxazole ring system. This, in turn, affects how the molecule interacts with biological macromolecules through hydrogen bonding, hydrophobic, and electronic interactions. Structure-activity relationship (SAR) studies suggest that the strategic placement of these groups can enhance both antimicrobial and antiproliferative effects. researchgate.net

Bioisosteric Replacement: Another design principle is the replacement of certain functional groups with other groups that have similar physical or chemical properties (bioisosteres). This can lead to enhanced activity, improved selectivity, or better pharmacokinetic profiles. For instance, the benzoxazole ring itself can be considered a structural isostere of naturally occurring nucleic acid bases, which may facilitate its interaction with the biopolymers of living systems. ijresm.com

These principles guide the rational design of new benzoxazole derivatives with tailored pharmacological profiles, aiming to optimize their therapeutic potential.

Impact of Specific Substituents (e.g., chloro, methoxy, amino groups) on Interactions

The specific substituents on the "Benzoxazole, 2-amino-5-chloro-6-methoxy-" scaffold—namely the chloro, methoxy, and amino groups—are expected to have distinct impacts on the molecule's interactions with biological targets, based on structure-activity relationships established for the broader benzoxazole class.

Chloro Group (at C5): The presence of a halogen, such as a chloro group, is a common strategy in medicinal chemistry to enhance biological activity. Halogens can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, the chloro group is electron-withdrawing, which can influence the electronic environment of the benzoxazole ring and its binding characteristics. In some heterocyclic structures, the addition of a chloro group has been shown to result in a significant increase in anticancer activities, possibly due to the formation of halogen bonds with biological targets, which can improve binding affinity. nih.gov For example, studies on benzoxazole-piperazine-1,2,3-triazole hybrids found that derivatives with chloro-substituents on an attached phenyl ring exhibited potent antibacterial and good anticancer activity. connectjournals.com

Amino Group (at C2): The 2-amino group is a key functional group that significantly influences the biological profile of benzoxazoles. It can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to the active sites of enzymes or receptors. The reactivity of the 2-amino group also makes it a versatile handle for the synthesis of a wide array of derivatives and fused heterocyclic systems with diverse pharmacological activities. nih.gov The presence of the amino group at C2 is a defining feature for many biologically active benzoxazoles, contributing to their potential as scaffolds for anticancer and antimicrobial agents.

The interplay of these three substituents—the electron-withdrawing chloro group, the electron-donating methoxy group, and the hydrogen-bonding amino group—creates a unique electronic and steric profile that dictates the molecule's potential pharmacological properties and target interactions.

Development of Analogues for Enhanced Specificity or Potentiation

The development of analogues from a lead compound like a substituted benzoxazole is a standard strategy to enhance therapeutic properties such as specificity and potency. For the benzoxazole scaffold, several approaches have been successfully employed.

One common method is the synthesis of hybrid molecules, where the benzoxazole core is combined with other pharmacologically active moieties. For instance, linking benzoxazoles to 1,2,3-triazoles and piperazine (B1678402) has yielded compounds with good anticancer and antibacterial activities. connectjournals.com Similarly, creating derivatives that incorporate a 1,3,4-oxadiazole (B1194373) ring has led to compounds with promising anti-proliferative activity. ijresm.com This approach aims to combine the beneficial features of multiple pharmacophores to create a more potent or selective drug candidate.

Another strategy involves the systematic modification of substituents on the benzoxazole ring. This can include:

Varying Substituents at C2: The 2-amino group can be acylated, alkylated, or used as a point of attachment for other cyclic systems to explore new interactions with biological targets. researchgate.net

Exploring Different Halogen Substitutions: The 5-chloro group could be replaced with other halogens like fluorine or bromine to fine-tune lipophilicity and electronic properties. Studies on related heterocyclic compounds have shown that such modifications can significantly impact cytotoxic activity. nih.gov

The goal of developing such analogues is to build a detailed structure-activity relationship (SAR) profile. This allows medicinal chemists to understand which structural features are essential for activity and to design next-generation compounds with improved efficacy and potentially reduced side effects. nih.gov

Table 1: Strategies for Analogue Development

| Strategy | Description | Potential Outcome | Reference Example |

|---|---|---|---|

| Hybrid Molecule Synthesis | Combining the benzoxazole scaffold with other pharmacologically active moieties. | Enhanced potency, dual-action compounds. | Benzoxazole-1,3,4-oxadiazole hybrids for anticancer activity. ijresm.com |

| Substituent Modification | Altering the functional groups at various positions on the benzoxazole ring. | Improved target specificity, better pharmacokinetic properties. | Synthesis of N-acylated 2-aminobenzoxazoles. researchgate.net |

| Positional Isomerism | Changing the location of substituents on the aromatic part of the scaffold. | Optimization of binding interactions. | Investigating different patterns of dichlorination on related benzimidazoles. acs.org |

Overview of Reported Biological Activities of Related Benzoxazole Scaffolds

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. ijresm.com This heterocyclic system is present in various natural products and synthetic compounds that have demonstrated significant therapeutic potential. nih.gov The versatility of the benzoxazole ring allows for extensive functionalization, leading to derivatives with a broad range of biological actions. nih.gov Research has consistently shown that these compounds are promising candidates for the development of new drugs to treat a variety of diseases. humanjournals.com

Antimicrobial, Antifungal, and Anticancer Activities in the Benzoxazole Class (General Academic Context)

The benzoxazole class of compounds is well-documented for its significant antimicrobial, antifungal, and anticancer properties. ijresm.comnih.gov These activities are often attributed to the planar, electron-rich nature of the fused ring system, which can facilitate intercalation with DNA or binding to key enzymes in pathogens and cancer cells.

Antimicrobial and Antifungal Activity: Numerous studies have reported the potent activity of benzoxazole derivatives against a range of pathogenic microbes. They have shown efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and in some cases, Gram-negative bacteria like Escherichia coli. nih.govresearchgate.net Their antifungal activity has been demonstrated against species like Candida albicans and Aspergillus niger. nih.govrsc.org The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity. The broad-spectrum potential of these compounds makes them attractive scaffolds for developing new antibiotics to combat rising drug resistance. nih.gov

Anticancer Activity: The anticancer potential of benzoxazoles is one of the most extensively studied areas. Derivatives have demonstrated cytotoxic effects against a wide array of human cancer cell lines, including those from breast, lung, colon, and liver cancers. ijresm.comnih.gov For example, certain 2,5-disubstituted benzoxazoles have been investigated for their in vitro cytotoxic activities on MCF-7 (breast) and A549 (lung) cancer cells. researchgate.net The proposed mechanisms for their anticancer action are diverse and include the inhibition of key signaling proteins like kinases, interference with the cell cycle, and induction of apoptosis. nih.gov The ability to modify the benzoxazole core allows for the optimization of these compounds to achieve selective targeting of tumor cells. ijresm.com

Table 2: Summary of Biological Activities in the Benzoxazole Class

| Activity | Target Organisms / Cell Lines | General Findings | References |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria (e.g., B. subtilis), Gram-negative bacteria (e.g., E. coli) | Derivatives show moderate to potent activity, sometimes comparable to standard antibiotics. | nih.gov, researchgate.net |

| Antifungal | Candida albicans, Aspergillus niger | Many scaffolds exhibit significant fungicidal or fungistatic properties. | nih.gov, rsc.org |

| Anticancer | MCF-7 (breast), A549 (lung), HCT-116 (colorectal), HepG2 (liver) | Broad-spectrum cytotoxicity through various mechanisms like apoptosis induction. | nih.gov, ijresm.com |

Environmental Fate and Degradation Studies Academic Focus

Environmental Degradation Pathways of Benzoxazole (B165842) Derivatives

The environmental persistence and transformation of benzoxazole derivatives are influenced by the inherent stability of the fused ring system and the nature of its substituents. Degradation can occur through chemical, biological, and photolytic processes.

Chemical Degradation Processes

The benzoxazole ring structure can exhibit instability under certain aqueous conditions. researchgate.net Hydrolysis is a primary chemical degradation pathway for the benzoxazole ring, which can lead to ring cleavage. researchgate.net The rate and extent of hydrolysis are influenced by factors such as pH. researchgate.net For instance, research on related structures indicates that the benzoxazole ring may be less stable in aqueous environments compared to analogous benzimidazoles and benzothiazoles. researchgate.net The degradation often proceeds through the formation of a 2-hydroxy-benzoxazoline intermediate, which then collapses. researchgate.net In the case of benzoxazole and its simple derivatives, this process typically results in products of C-O fission. researchgate.net

The substituents on the Benzoxazole, 2-amino-5-chloro-6-methoxy- molecule would likely modulate its susceptibility to hydrolysis. The electron-donating nature of the amino and methoxy (B1213986) groups and the electron-withdrawing nature of the chloro group can influence the electron density of the ring system, thereby affecting its reactivity towards nucleophilic attack by water.

Biological Degradation Mechanisms

Microbial transformation is a significant pathway for the degradation of benzoxazole derivatives in the environment, particularly in soil. nih.govnih.gov Microorganisms have evolved diverse enzymatic systems capable of metabolizing a wide array of organic compounds, including halogenated aromatics. nih.govnih.gov

Studies on structurally similar compounds provide insight into potential biological degradation mechanisms. For example, the soil degradation of 6-methoxy-benzoxazolin-2(3H)-one (MBOA), a compound also featuring a methoxy group on the benzene (B151609) ring, has been studied. nih.gov MBOA was found to be an intermediate in the degradation pathway of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA), eventually transforming into 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO). nih.gov This suggests that microbial processes can lead to significant structural modifications of the initial molecule.

The presence of a chlorine atom on the target molecule is particularly relevant, as halogenated organic compounds are a major class of environmental pollutants. nih.gov The biodegradation of these compounds is a key area of research. nih.gov Microorganisms can dehalogenate aromatic compounds through various enzymatic reactions, which is often the most challenging step in their degradation. nih.gov These processes can occur under both aerobic and anaerobic conditions, converting toxic halogenated compounds into common cellular metabolites. nih.gov

Photolytic Degradation Processes

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. Aromatic compounds, including heterocyclic structures like benzoxazole, can absorb ultraviolet (UV) radiation from sunlight, which can lead to their degradation. While direct photolysis of benzoxazole derivatives may be limited by their intrinsic stability, indirect photolysis can occur in the presence of photosensitizers in the environment. dntb.gov.ua

Although specific photolytic studies on Benzoxazole, 2-amino-5-chloro-6-methoxy- were not found, research on related compounds like benzotriazoles demonstrates that photodegradation can be a relevant removal pathway in aquatic environments.

Formation and Characterization of Environmental Transformation Products

The degradation of benzoxazole derivatives leads to the formation of various transformation products, which may have different chemical properties and biological activities than the parent compound. Identifying these products is crucial for a complete environmental risk assessment.

Studies on the degradation of benzoxazolinones in soil have identified several types of metabolites. For 2-benzoxazolinone (B145934) (BOA), transformation products such as 2-amino-(3H)-phenoxazin-3-one (APO) and 2-acetylamino-(3H)-phenoxazin-3-one (AAPO) have been characterized. nih.gov The formation of these phenoxazinone structures indicates a significant alteration of the original benzoxazole core. nih.gov Similarly, the degradation of 6-methoxy-benzoxazolin-2(3H)-one (MBOA) in soil leads to the formation of 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO). nih.gov

These findings suggest that a likely environmental transformation pathway for amino- and methoxy-substituted benzoxazoles involves microbial-mediated conversion to more complex phenoxazinone derivatives.

Table 1: Examples of Environmental Transformation Products of Benzoxazolinone Derivatives

| Precursor Compound | Transformation Product | Environment |

| 2-benzoxazolinone (BOA) | 2-amino-(3H)-phenoxazin-3-one (APO) | Soil |

| 2-benzoxazolinone (BOA) | 2-acetylamino-(3H)-phenoxazin-3-one (AAPO) | Soil |

| 6-methoxy-benzoxazolin-2(3H)-one (MBOA) | 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO) | Soil |

Methodologies for Assessing Environmental Impact of Chemical Syntheses

Evaluating the environmental footprint of producing chemicals like Benzoxazole, 2-amino-5-chloro-6-methoxy- is essential for developing more sustainable manufacturing processes.

Life Cycle Assessment (LCA) for Synthetic Route Evaluation

Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal ("cradle-to-grave"). researchgate.netresearchgate.net In the context of pharmaceutical and fine chemical synthesis, LCA is a valuable tool for comparing the "greenness" of different synthetic routes and identifying environmental hotspots in a production process. worldscientific.comnih.gov

An LCA for a chemical synthesis evaluates inputs such as raw materials and energy, and outputs like products, co-products, and waste streams. researchgate.net Key environmental impact categories that are often assessed include global warming potential, ozone depletion potential, acidification potential, and ecotoxicity. nih.gov For pharmaceutical manufacturing, the analysis often focuses on the "cradle-to-factory gate" scope, which includes all processes up to the final synthesized active pharmaceutical ingredient (API). researchgate.net

Table 2: Key Aspects of Life Cycle Assessment (LCA) in Chemical Synthesis Evaluation

| LCA Component | Description | Relevance to Chemical Synthesis |

| Goal and Scope Definition | Defines the purpose of the study, the system boundaries (e.g., cradle-to-gate), and the functional unit (e.g., 1 kg of product). | Crucial for comparing different synthetic routes for the same target molecule under equivalent conditions. |

| Life Cycle Inventory (LCI) | Involves the collection of data on all inputs (materials, energy) and outputs (emissions, waste) for each step in the synthesis. | This is the most data-intensive phase, requiring detailed process information. |

| Life Cycle Impact Assessment (LCIA) | Translates the inventory data into potential environmental impacts (e.g., carbon footprint, water use). | Allows for the identification of "hotspots" – the process steps or materials with the highest environmental burden. |

| Interpretation | Analyzes the results of the LCI and LCIA to draw conclusions and make recommendations for process improvement. | Guides chemists and chemical engineers in developing greener and more sustainable manufacturing processes. |

Comparative Analysis of Batch vs. Continuous Flow Processes for Environmental Footprint

Continuous flow chemistry offers numerous advantages in terms of environmental compatibility, safety, and efficiency, particularly for large-scale production. nih.govresearchgate.net Studies comparing batch and continuous flow synthesis of 2-arylbenzoxazoles have demonstrated the superiority of continuous flow technology across various environmental impact categories. researchgate.net A life cycle assessment (LCA) revealed that a continuous flow approach can reduce carbon emissions by as much as 85% compared to a batch process. researchgate.netresearchgate.net This significant reduction is largely attributed to lower energy consumption and a decreased solvent load, which can account for up to 88% of the environmental impact in batch syntheses. researchgate.netresearchgate.net

The continuous process is typically faster, involves fewer steps, and allows for more efficient use of materials, particularly solvents. researchgate.net For instance, the transition from batch to continuous flow for the production of a pharmaceutical intermediate resulted in a near doubling of the yield (from 34% to 65%) and more than halved the waste generated (from 105 to 45 g of waste per gram of product). researchgate.net

Below is a comparative data table illustrating the potential environmental benefits of continuous flow processes over batch processes for the synthesis of benzoxazole derivatives, based on findings for related compounds.

| Parameter | Batch Process | Continuous Flow Process | Percentage Improvement |

| Carbon Emissions | High | Low | ~85% Reduction researchgate.netresearchgate.net |

| Energy Consumption | High | Low | Significant Reduction researchgate.netresearchgate.net |

| Solvent Waste | High | Low | Substantial Minimization researchgate.netresearchgate.net |

| Process Time | Long | Short | Notable Decrease researchgate.net |

| Product Yield | Moderate | High | Potential for Doubling researchgate.net |

Waste Minimization Strategies in Benzoxazole Production

Waste minimization is a critical aspect of green chemistry and sustainable manufacturing of benzoxazoles. Traditional synthesis routes for 2-arylbenzoxazoles often rely on strong acids and toxic reagents, leading to substantial waste generation. researchgate.netresearchgate.net The development of waste-minimized protocols is therefore a key research focus.

One effective strategy is the adoption of continuous flow synthesis, which inherently reduces waste as previously discussed. researchgate.netthermoscientific.com The use of heterogeneous catalysts, such as manganese-based systems, in combination with environmentally benign solvents like cyclopentylmethyl ether, has shown promise in minimizing waste. researchgate.netthermoscientific.com These catalysts can be regenerated and reused, further reducing the waste stream. researchgate.net The use of oxygen as an oxidant in these processes is also advantageous as it promotes the oxidative reaction while allowing for catalyst regeneration. researchgate.netthermoscientific.com

Other green synthetic methodologies applicable to benzoxazole synthesis include the use of aqueous media, ionic liquids, solar energy, ultrasonication, and mechanochemistry. nih.gov These approaches aim to reduce or eliminate the use of hazardous substances and improve energy efficiency. For instance, the synthesis of some benzoxazole derivatives has been achieved with significantly reduced reaction times using microwave-assisted and ultrasound-assisted methods compared to conventional techniques. nih.gov

Key strategies for waste minimization in benzoxazole production are summarized in the table below.

| Strategy | Description | Environmental Benefit |

| Continuous Flow Synthesis | Transitioning from batch to continuous manufacturing processes. researchgate.netthermoscientific.com | Reduced solvent and energy consumption, lower emissions. researchgate.netresearchgate.net |

| Heterogeneous Catalysis | Employing reusable solid catalysts instead of soluble ones. researchgate.netthermoscientific.com | Minimized metal leaching and catalyst waste. researchgate.net |

| Green Solvents | Utilizing environmentally friendly solvents like cyclopentylmethyl ether. researchgate.netthermoscientific.com | Reduced toxicity and improved safety profile. |

| Alternative Energy Sources | Using microwaves, ultrasound, or solar energy to drive reactions. nih.gov | Increased energy efficiency and shorter reaction times. nih.gov |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Reduced formation of by-products and waste. |

Advanced Analytical Techniques for Environmental Monitoring

Effective environmental monitoring is crucial for assessing the presence and potential impact of compounds like Benzoxazole, 2-amino-5-chloro-6-methoxy-. While specific methods for this exact compound are not widely documented, techniques used for other benzoxazoles, benzothiazoles, and benzotriazoles in environmental matrices are highly relevant. scispace.com

Liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most powerful and commonly used techniques for the determination of these classes of compounds in environmental samples. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing polar and thermally labile compounds, which is often the case for benzoxazole derivatives and their potential degradation products. csic.es Solid-phase extraction (SPE) is a common pre-concentration and clean-up step for aqueous samples prior to LC-MS analysis. researchgate.netcsic.es

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, especially for more volatile and thermally stable benzoxazole derivatives. nih.gov For polar compounds, a derivatization step may be necessary to increase their volatility for GC analysis. nih.gov GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity, which is crucial for detecting trace levels of contaminants in complex environmental matrices like wastewater, sediment, and sludge. nih.gov

The following table outlines the key features of these advanced analytical techniques for the environmental monitoring of benzoxazole derivatives.

| Technique | Sample Preparation | Analytes | Detection Limits | Advantages |

| LC-MS/MS | Solid-Phase Extraction (SPE) for water samples. csic.es | Polar and non-volatile benzoxazoles and their metabolites. | ng/L to µg/L range in water. researchgate.netcsic.es | High sensitivity and selectivity, suitable for a wide range of compounds. csic.es |

| GC-MS/MS | Ultrasonic or Pressurized Liquid Extraction for solid samples (sediment, sludge). nih.gov | Volatile and semi-volatile benzoxazoles. | ng/L to ng/g range depending on the matrix. nih.gov | Excellent separation for isomers, high selectivity. nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Substituted Benzoxazoles

The synthesis of benzoxazoles traditionally involves the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. rsc.orgglobalresearchonline.net While effective, these methods often lack efficiency and atom economy. Future research should focus on developing more sophisticated and sustainable synthetic routes to 2-amino-5-chloro-6-methoxy-benzoxazole and other complex derivatives.

Modern synthetic strategies that remain to be explored for this specific compound include:

Metal-Catalyzed Tandem Reactions: Iron-catalyzed tandem oxidative processes, which construct benzoxazoles from simple toluene (B28343) derivatives and 2-aminophenols, offer a more direct and efficient pathway. rsc.org

Electrophilic Activation: Methods using triflic anhydride (B1165640) (Tf₂O) to promote the activation of tertiary amides for reaction with 2-aminophenols could provide a versatile route to 2-substituted benzoxazoles. nih.gov

Green Chemistry Approaches: The use of eco-friendly catalysts and conditions, such as imidazolium (B1220033) chlorozincate ionic liquids supported on nanoparticles under solvent-free ultrasound irradiation, could significantly improve the sustainability of the synthesis. nih.gov

These advanced methodologies could lead to higher yields, greater purity, and access to a wider range of functionalized benzoxazoles for biological screening.

Table 1: Comparison of Synthetic Methodologies for Substituted Benzoxazoles

| Methodology | Precursors | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Classical Condensation | 2-Aminophenol (B121084) + Carboxylic Acid/Aldehyde | Strong acid, high temperature | Well-established, versatile | rsc.orgglobalresearchonline.net |

| Iron-Catalyzed Tandem Oxidation | 2-Aminophenol + Toluene Derivative | Iron catalyst, oxidant | High atom economy, simple substrates | rsc.org |

| Tf₂O-Promoted Activation | 2-Aminophenol + Tertiary Amide | Tf₂O, 2-Fluoropyridine | Mild conditions, high yields | nih.gov |

| Ultrasound-Assisted Green Synthesis | 2-Aminophenol + Aromatic Aldehyde | Ionic Liquid Catalyst, Solvent-free | Eco-friendly, rapid reaction | nih.gov |

Advanced Computational Modeling for Precise Property Prediction and Design

Computational modeling is an indispensable tool in modern drug discovery for predicting molecular properties and guiding rational drug design. For 2-amino-5-chloro-6-methoxy-benzoxazole, in silico studies are a completely unexplored yet highly promising avenue.

Future computational research should include:

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. nih.govrsc.org These models would help in understanding the relationship between the structural features of 2-amino-5-chloro-6-methoxy-benzoxazole derivatives and their biological activity, guiding the design of more potent compounds. nih.govrsc.org

Molecular Docking: Docking simulations can predict the binding affinity and orientation of the compound within the active site of various biological targets, such as kinases (e.g., VEGFR-2) or enzymes like DNA gyrase. researchgate.netnih.gov This would help in prioritizing biological assays and understanding potential mechanisms of action.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, assessing the stability of binding interactions over time and identifying key amino acid residues crucial for binding. nih.gov

These computational approaches would accelerate the discovery process by allowing for the virtual screening of libraries of derivatives and prioritizing the synthesis of the most promising candidates. rsc.org

In-depth Mechanistic Studies of Biological Target Interactions

While the broader class of benzoxazoles is known to interact with numerous biological targets, the specific molecular targets of 2-amino-5-chloro-6-methoxy-benzoxazole remain unknown. eurekaselect.comresearchgate.net Identifying these targets and understanding the mechanism of interaction at a molecular level is crucial for its development as a therapeutic agent.

Key areas for future investigation include:

Target Identification: Unbiased screening approaches, such as proteomics-based methods, could be employed to identify the protein targets of 2-amino-5-chloro-6-methoxy-benzoxazole in relevant cell lines (e.g., cancer cells or microbial pathogens).

Enzyme Inhibition Assays: Based on the activities of related benzoxazoles, enzymatic assays should be conducted to evaluate the inhibitory potential against targets like VEGFR-2, cyclooxygenase (COX), DNA gyrase, and monoamine oxidase (MAO). nih.govresearchgate.netresearchgate.net

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its identified target protein.